1,6-Dinitropyrene

描述

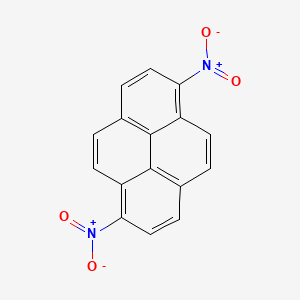

Structure

3D Structure

属性

IUPAC Name |

1,6-dinitropyrene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H8N2O4/c19-17(20)13-8-4-10-2-6-12-14(18(21)22)7-3-9-1-5-11(13)16(10)15(9)12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUXACCKTQWVTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC3=C2C4=C1C=CC(=C4C=C3)[N+](=O)[O-])[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H8N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90872819 | |

| Record name | 1,6-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [MSDSonline] | |

| Record name | 1,6-Dinitropyrene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8108 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Moderately soluble in toluene | |

| Record name | 1,6-Dinitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light-brown needles, recrystallized from benzene and methanol | |

CAS No. |

42397-64-8 | |

| Record name | 1,6-Dinitropyrene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42397-64-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,6-Dinitropyrene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042397648 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,6-Dinitropyrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90872819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,6-dinitropyrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,6-DINITROPYRENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Q2ZUF83N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,6-Dinitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

300 °C | |

| Record name | 1,6-Dinitropyrene | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7874 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,6-Dinitropyrene: Chemical Properties, Structure, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties, structure, and biological mechanisms of 1,6-Dinitropyrene (1,6-DNP). As a potent mutagen and carcinogen found in environmental sources like diesel exhaust, a thorough understanding of its characteristics is crucial for toxicology, environmental science, and drug development research. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes complex pathways to facilitate advanced research.

Chemical Structure and Identifiers

This compound is a polycyclic aromatic hydrocarbon (PAH) characterized by a pyrene (B120774) backbone with two nitro group substituents at the 1 and 6 positions.

1,6-Dinitropyrene: A Technical Guide on its Discovery, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) that has garnered significant scientific attention due to its potent mutagenic and carcinogenic properties. It is not produced commercially and its primary environmental source is from combustion processes, most notably diesel engine exhaust.[1] This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of this compound, with a focus on quantitative data, experimental protocols, and the molecular pathways governing its toxicity.

Discovery and History

This compound is formed as a byproduct of the nitration of pyrene (B120774).[1] Historically, its significance grew with the understanding of the chemical composition of diesel exhaust particulates and their associated health risks. While the exact first synthesis is not well-documented in readily available literature, its identification as a potent mutagen in environmental samples, particularly diesel exhaust, in the latter half of the 20th century marked a crucial point in its scientific history. Research has since focused on its toxicological profile and its role as an environmental carcinogen. It is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC).[1]

Synthesis

The synthesis of this compound is typically achieved through the direct nitration of pyrene. While various nitrating agents and conditions can be employed, a general procedure involves the reaction of pyrene with a mixture of nitric acid and sulfuric acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Pyrene

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Benzene (B151609) (or other suitable solvent)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Distilled Water

Procedure:

-

Dissolve pyrene in a suitable solvent such as benzene to create a pyrene solution.

-

Prepare a nitrating agent solution by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the mixture cool.

-

Slowly add the nitrating agent solution to the pyrene solution under constant stirring at a controlled temperature.

-

After the addition is complete, continue stirring for a specified period to allow the reaction to proceed to completion.

-

Separate the aqueous phase from the organic phase.

-

Wash the organic phase multiple times with distilled water to remove any remaining acid.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Remove the solvent by distillation or rotary evaporation.

-

The resulting crude product, a mixture of nitrated pyrenes, can be further purified by techniques such as column chromatography or recrystallization to isolate this compound.

Note: This is a generalized protocol. Specific reaction conditions such as temperature, reaction time, and the ratio of reagents can be optimized to improve the yield and selectivity for this compound.

Quantitative Data

Mutagenicity of this compound in the Ames Test

The mutagenic potential of this compound has been extensively evaluated using the Ames test, which measures the ability of a chemical to induce mutations in various strains of Salmonella typhimurium. The data below summarizes the mutagenic potency in revertants per nanomole of this compound.

| Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |

| TA98 | - | 7,900[2] |

| TA100 | - | 1,200[2] |

| TA1538 | - | 11,000[2] |

| TA1537 | - | 130[2] |

| TA1535 | - | 15[2] |

| TA98NR | - | 8,100[2] |

Carcinogenicity of this compound in F344 Rats

Animal bioassays have demonstrated the carcinogenic potential of this compound. The following table summarizes the dose-response relationship for lung cancer incidence in male F344 rats following direct intrapulmonary injection.

| Dose of 1,6-DNP (mg) | Number of Rats | Lung Cancer Incidence | Percentage (%) |

| 0 | 39 | 0 | 0[3][4] |

| 0.003 | 30 | 4 | 13[3][4] |

| 0.01 | 31 | 13 | 42[3][4] |

| 0.03 | 26 | 22 | 85[3][4] |

| 0.1 | 9 | 6 | 67[3][4] |

| 0.15 | 28 | 21 | 75[5] |

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of this compound by measuring its ability to induce reverse mutations in histidine-dependent strains of Salmonella typhimurium.

Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100)

-

This compound (test substance)

-

Solvent (e.g., DMSO)

-

S9 fraction (for metabolic activation, if required)

-

Minimal glucose agar (B569324) plates

-

Top agar

-

Histidine/biotin solution

Procedure:

-

Prepare a series of dilutions of this compound in a suitable solvent.

-

In a test tube, combine the test substance dilution, the bacterial culture, and either the S9 mix (for assays with metabolic activation) or a buffer (for assays without metabolic activation).

-

Pre-incubate the mixture at 37°C for a specified time.

-

Add molten top agar to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic response.

Animal Carcinogenicity Bioassay

Objective: To evaluate the carcinogenic potential of this compound in a rodent model.

Animal Model: Male F344 rats are a commonly used strain for carcinogenicity studies of nitro-PAHs.[6]

Procedure:

-

Animal Acclimation: Acclimate the animals to the laboratory conditions for at least one week before the start of the study.

-

Dose Preparation: Prepare suspensions of this compound in a suitable vehicle, such as beeswax-tricaprylin, at various concentrations.[4]

-

Administration: Administer the test substance to different groups of animals via a specific route. For pulmonary carcinogenicity, direct intrapulmonary injection has been used.[3][4] Include a control group that receives the vehicle only.

-

Observation: Observe the animals daily for clinical signs of toxicity. Record body weights and food consumption regularly.

-

Duration: The observation period is typically long-term, often up to two years for rats.[7]

-

Necropsy and Histopathology: At the end of the study, perform a complete necropsy on all animals. Collect all organs and tissues, with special attention to the target organs (e.g., lungs), and preserve them for histopathological examination.

-

Data Analysis: Analyze the incidence and types of tumors in the different dose groups and compare them to the control group to determine the carcinogenic potential of the substance.

Signaling Pathways and Mechanisms of Action

The genotoxicity of this compound is dependent on its metabolic activation to reactive intermediates that can bind to DNA, forming adducts and leading to mutations.

Metabolic Activation Pathway of this compound

The primary pathway for the metabolic activation of this compound involves the reduction of one of the nitro groups. This process is catalyzed by nitroreductases, which can be found in both mammalian tissues and intestinal microflora.[3] The resulting N-hydroxy arylamine intermediate can then be further activated through O-acetylation by acetyl coenzyme A-dependent acetylases, forming a highly reactive N-acetoxy arylamine that readily reacts with DNA.[4]

Caption: Metabolic activation pathway of this compound.

Experimental Workflow for Carcinogenicity Bioassay

The following diagram illustrates a typical workflow for an animal carcinogenicity bioassay.

Caption: General workflow for an animal carcinogenicity bioassay.

References

- 1. publications.iarc.who.int [publications.iarc.who.int]

- 2. benchchem.com [benchchem.com]

- 3. academic.oup.com [academic.oup.com]

- 4. Comparative dose-response study on the pulmonary carcinogenicity of this compound and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Induction of squamous cell carcinoma in the rat lung by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Absence of carcinogenicity of 1-nitropyrene, correction of previous results, and new demonstration of carcinogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Redbook 2000: IV.C.6. Carcinogenicity Studies with Rodents | FDA [fda.gov]

Environmental Sources of 1,6-Dinitropyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP) is a potent mutagenic and carcinogenic nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in the environment. Understanding its sources, formation, and detection is critical for risk assessment and the development of mitigation strategies. This technical guide provides a comprehensive overview of the environmental sources of 1,6-DNP, with a focus on quantitative data, detailed experimental protocols for its analysis, and the fundamental mechanisms of its formation. The primary sources identified are combustion processes, particularly diesel and gasoline engine exhaust, with minor contributions from residential heating systems. This guide consolidates currently available data on 1,6-DNP concentrations in various environmental matrices, presents detailed methodologies for its extraction and quantification, and illustrates its formation pathway.

Introduction

This compound is a member of the dinitropyrene (B1228942) (DNP) isomer group and is of significant toxicological concern due to its high mutagenicity.[1][2] It is not produced commercially and its presence in the environment is primarily the result of incomplete combustion of organic materials.[3][4] This document serves as a technical resource for professionals engaged in environmental research, toxicology, and drug development, providing the foundational knowledge required to study and understand the environmental behavior of 1,6-DNP.

Primary Environmental Sources

The predominant environmental source of this compound is the combustion of fossil fuels.[3][4] Specifically, emissions from diesel and gasoline engines are the main contributors to its presence in the atmosphere, particularly in urban and industrialized areas.[1][5][6]

2.1. Diesel and Gasoline Engine Exhaust:

Diesel and gasoline engine exhaust particulates are the most significant sources of 1,6-DNP.[1][5] During the combustion process, pyrene, a common polycyclic aromatic hydrocarbon (PAH) in fuel, undergoes nitration to form 1-nitropyrene, which is then further nitrated to produce dinitropyrenes, including the 1,6-isomer.[3][7] The concentration of 1,6-DNP in diesel exhaust can vary depending on engine type, operating conditions, and fuel composition.[5] Diesel engines are a larger source of total dinitropyrene emissions compared to gasoline engines due to their higher particulate matter output.[7]

2.2. Other Combustion Sources:

While vehicle exhaust is the primary source, other combustion processes also contribute to environmental 1,6-DNP levels. These include emissions from kerosene (B1165875) heaters and gas burners used for residential heating and cooking.[5][7]

Quantitative Data on Environmental Concentrations

The concentration of this compound has been measured in various environmental matrices. The following tables summarize the reported quantitative data.

Table 1: Concentration of this compound in Diesel Engine Exhaust Particulate Matter (PM)

| Engine Type | Concentration (ng/mg of extract) | Concentration (ng/mg of particles) | Reference |

| Heavy-duty diesel | 1.2 | - | [1] |

| Heavy-duty diesel | 0.81 | - | [5] |

| Light-duty diesel | 0.6 | - | [5] |

| Light-duty diesel | 0.4 ± 0.2 | - | [5] |

| Light-duty diesel | - | 0.033–0.034 | [5] |

Table 2: Concentration of this compound in Ambient Air Particulate Matter (PM)

| Location Type | Concentration in PM (pg/mg) | Air Concentration (pg/m³) | Reference |

| Remote/Rural | 4.6 - 8.3 | 0.12 - 0.30 | [5] |

| Urban/Industrialized | Up to 200 | Up to 7.50 | [7] |

Table 3: Concentration of Dinitropyrene Isomers in Soil

| DNP Isomer | Concentration Range (pg/g) | Reference |

| 1,3-Dinitropyrene | 12 - 3270 | [7] |

| This compound | 14 - 5587 | [7] |

| 1,8-Dinitropyrene | 13 - 6809 | [7] |

Formation Pathway of this compound

The formation of this compound occurs through the electrophilic nitration of pyrene, which is present in fossil fuels. This process is initiated during the high temperatures and pressures of combustion. The following diagram illustrates the proposed reaction pathway.

References

- 1. researchgate.net [researchgate.net]

- 2. DOT Language | Graphviz [graphviz.org]

- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Extraction Techniques for Polycyclic Aromatic Hydrocarbons in Soils - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidation of pyrene, 1-hydroxypyrene, 1-nitropyrene, and 1-acetylpyrene by human cytochrome P450 2A13 - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1,6-Dinitropyrene: Properties, Metabolism, and Genotoxicity Assessment

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,6-Dinitropyrene (1,6-DNP) is a potent mutagenic and carcinogenic compound belonging to the class of nitrated polycyclic aromatic hydrocarbons (nitro-PAHs). It is a product of incomplete combustion and is notably found in diesel exhaust emissions. Due to its significant genotoxic potential, a thorough understanding of its chemical properties, metabolic activation, and the methodologies to assess its biological effects is crucial for researchers in toxicology, environmental science, and drug development. This guide provides a comprehensive overview of 1,6-DNP, with a focus on its chemical identity, genotoxicity data, and detailed experimental protocols for its evaluation.

Core Data Summary

Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42397-64-8 | [1][2][3][4][5][6] |

| Molecular Formula | C₁₆H₈N₂O₄ | [1][2][3][4] |

| Molecular Weight | 292.24 g/mol | [1][2][3][4] |

Metabolic Activation and Genotoxicity

The carcinogenicity of this compound is contingent upon its metabolic activation to reactive intermediates that can form covalent adducts with DNA. The primary activation pathway involves the nitroreduction of one of the nitro groups.[7][8]

Metabolic Activation Pathway of this compound

The metabolic activation of 1,6-DNP is a multi-step process initiated by cytosolic nitroreductases.[9] This process leads to the formation of N-hydroxy arylamine intermediates, which are then subject to O-acetylation by acetyl-coenzyme A (AcCoA) dependent acetylases.[8] The resulting N-acetoxy arylamine is a highly reactive species that readily forms covalent adducts with DNA, primarily at the C8 position of guanine, leading to the formation of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[10][11]

References

- 1. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The 32P-postlabeling assay for DNA adducts | Springer Nature Experiments [experiments.springernature.com]

- 3. The 32P-postlabeling assay for DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Comparative dose-response study on the pulmonary carcinogenicity of this compound and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Carcinogenicity (two rodent species) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 7. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]

- 8. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]

- 9. researchgate.net [researchgate.net]

- 10. oecd.org [oecd.org]

- 11. academic.oup.com [academic.oup.com]

The Mutagenic Potential of 1,6-Dinitropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP), a nitrated polycyclic aromatic hydrocarbon (nitro-PAH), is a potent mutagen and carcinogen found in environmental sources such as diesel exhaust.[1] Its significant genotoxic potential necessitates a thorough understanding of its mechanisms of action. This technical guide provides a comprehensive overview of the mutagenic properties of 1,6-DNP, including its metabolic activation, DNA adduct formation, and the nature of the genetic mutations it induces. Detailed experimental protocols for assessing its mutagenicity and quantitative data from key studies are presented to support researchers in the fields of toxicology, pharmacology, and drug development.

Introduction

This compound is recognized for its high mutagenic and carcinogenic potential.[2] It belongs to a class of compounds formed during incomplete combustion processes.[1] Understanding the molecular mechanisms underlying its genotoxicity is crucial for risk assessment and the development of strategies to mitigate its harmful effects. This guide synthesizes current knowledge on the mutagenic profile of 1,6-DNP.

Metabolic Activation

The potent mutagenicity of 1,6-DNP is not inherent to the parent molecule but is a consequence of its metabolic activation to highly reactive electrophilic species.[1] This activation is a multi-step process primarily initiated by nitroreduction.

The key steps are:

-

Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso derivative, 1-nitro-6-nitrosopyrene (B12373). This is a critical rate-limiting step in its activation.[3] This reduction is catalyzed by cytosolic and microsomal nitroreductases.[2][4]

-

Further Reduction: The nitroso derivative is further reduced to a hydroxylamine (B1172632) intermediate, N-hydroxy-1-amino-6-nitropyrene.[5]

-

Esterification (O-acetylation): In bacteria and potentially in mammalian cells, the N-hydroxyamino group can be esterified, often through O-acetylation, to form a reactive nitrenium ion.[3][5] This highly electrophilic species can then readily react with DNA.

DNA Adduct Formation

The ultimate carcinogenic and mutagenic effects of 1,6-DNP are mediated by the formation of covalent adducts with DNA.[6] The primary adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[2][6] This adduct is formed when the reactive nitrenium ion attacks the C8 position of guanine (B1146940) residues in DNA.[5] The formation of this specific DNA adduct has been observed in both in vitro and in vivo studies, with the highest levels of adducts often found in the urinary bladder.[2] The presence of these adducts can distort the DNA helix, leading to errors during DNA replication and transcription, which ultimately results in mutations.

In addition to covalent adduct formation, exposure to this compound can also lead to increased levels of oxidative DNA damage, specifically 5-hydroxymethyl-2'-deoxyuridine.[6]

Mutational Spectrum

This compound is a potent frameshift mutagen, particularly in bacterial test systems like the Ames test.[1][7] The formation of the bulky dG-C8 adduct is thought to be responsible for causing insertions or deletions of base pairs during DNA replication.

In addition to frameshift mutations, 1,6-DNP can also induce base substitution mutations. Studies have shown an increase in G:C → T:A transversions.[5] This type of mutation is consistent with the formation of guanine adducts.

Quantitative Mutagenicity Data

The mutagenic potency of 1,6-DNP has been extensively quantified using the Ames test with various strains of Salmonella typhimurium. The data below summarizes its activity.

| Compound | Salmonella Strain | Metabolic Activation (S9) | Mutagenic Potency (Revertants/nmol) |

| This compound | TA98 | - | 7,900[1] |

| TA100 | - | 1,200[1] | |

| TA1538 | - | 11,000[1] | |

| TA1537 | - | 130[1] | |

| TA1535 | - | 15[1] | |

| TA98NR | - | 8,100[1] |

Data sourced from Benchchem.[1]

In vivo studies in rats have also demonstrated a dose-dependent formation of DNA adducts in both target (lung) and non-target (liver) tissues, with adduct levels in the lung being approximately 10-fold higher than in the liver.[8]

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay)

This protocol is a representative method for assessing the mutagenicity of 1,6-DNP using Salmonella typhimurium.[1][9][10]

1. Materials:

-

Salmonella typhimurium strains (e.g., TA98, TA100, TA1538)

-

Nutrient broth

-

Top agar (B569324) (containing a trace amount of histidine and biotin)

-

Minimal glucose agar plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

Positive and negative controls

-

S9 fraction (for metabolic activation, though often not required for 1,6-DNP in certain strains)[1]

-

S9 mix cofactors (e.g., NADP, glucose-6-phosphate)

2. Procedure:

-

Bacterial Culture Preparation: Inoculate the desired Salmonella strain into nutrient broth and incubate overnight at 37°C with shaking to achieve a cell density of approximately 1-2 x 10⁹ cells/mL.[10]

-

Assay Preparation: Melt the top agar and maintain it at 45°C.

-

Exposure: In a sterile tube, combine:

-

0.1 mL of the overnight bacterial culture.

-

0.1 mL of the test solution (1,6-DNP at various concentrations) or control.

-

0.5 mL of S9 mix or a phosphate (B84403) buffer (for assays without metabolic activation).[10]

-

-

Plating: Add 2.0 mL of the molten top agar to the tube, vortex gently, and pour the mixture onto the surface of a minimal glucose agar plate.[11]

-

Incubation: Incubate the plates in the dark at 37°C for 48-72 hours.[9]

-

Scoring: Count the number of revertant colonies on each plate. A positive result is indicated by a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo DNA Adduct Formation Assay

This protocol describes a general method for assessing 1,6-DNP-induced DNA adducts in rats.[8]

1. Materials:

-

Sprague-Dawley or F344 rats

-

This compound

-

Vehicle for administration (e.g., corn oil)

-

DNA isolation kits

-

³²P-postlabeling assay reagents or LC-MS/MS equipment

2. Procedure:

-

Dosing: Administer 1,6-DNP to the rats via a relevant route of exposure, such as intraperitoneal injection, gavage, or intrapulmonary administration.[6][8] A control group should receive the vehicle only.

-

Tissue Collection: At selected time points after dosing (e.g., 24, 48, 72 hours), humanely euthanize the animals and collect target tissues (e.g., liver, lung, bladder).[6][8]

-

DNA Isolation: Isolate high-molecular-weight DNA from the collected tissues using standard protocols.

-

Adduct Analysis (³²P-Postlabeling):

-

Digest the DNA to nucleotides.

-

Enrich the adducted nucleotides.

-

Label the adducted nucleotides with ³²P-ATP.

-

Separate the labeled adducts using thin-layer chromatography (TLC).

-

Quantify the adducts using autoradiography and scintillation counting.

-

-

Adduct Analysis (LC-MS/MS):

-

Digest the DNA to nucleosides.

-

Separate the nucleosides using liquid chromatography.

-

Detect and quantify the specific N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct using mass spectrometry.

-

Cellular Response to 1,6-DNP Induced DNA Damage

The introduction of 1,6-DNP-induced DNA adducts triggers a complex cellular response aimed at maintaining genomic integrity. This response involves several key pathways:

-

DNA Damage Recognition: The bulky adducts can stall DNA replication forks and transcription machinery, which are recognized by cellular DNA damage sensors.

-

DNA Repair: The primary mechanism for repairing bulky adducts like those formed by 1,6-DNP is Nucleotide Excision Repair (NER).[12] This pathway involves the recognition of the lesion, excision of the damaged DNA segment, and synthesis of a new DNA strand using the undamaged strand as a template. In some contexts, base excision repair may also play a role in addressing oxidative damage.[12]

-

Cell Cycle Checkpoints: To allow time for DNA repair, cell cycle checkpoints can be activated, leading to a temporary arrest in the cell cycle.

-

Apoptosis: If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death (apoptosis) to prevent the propagation of mutations.

Conclusion

This compound is a potent genotoxic agent that requires metabolic activation to exert its mutagenic effects. The formation of the N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene adduct is a key event leading to frameshift and base substitution mutations. The detailed understanding of its mutagenic profile and the availability of robust experimental protocols are essential for the continued assessment of its risk to human health and for the development of safer industrial processes and therapeutics. The information presented in this guide provides a solid foundation for researchers working to further elucidate the toxicology of this important environmental contaminant.

References

- 1. benchchem.com [benchchem.com]

- 2. DNA binding by 1-nitropyrene and this compound in vitro and in vivo: effects of nitroreductase induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]

- 5. 1,8-DINITROPYRENE - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Formation of DNA adducts and oxidative DNA damage in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tumorigenicity test of 1,3- and 1,8-dinitropyrene in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 10. Microbial Mutagenicity Assay: Ames Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. legacy.genetics-gsa.org [legacy.genetics-gsa.org]

- 12. Cellular response to DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Carcinogenicity of 1,6-Dinitropyrene in Animal Models

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,6-Dinitropyrene (1,6-DNP) is a nitrated polycyclic aromatic hydrocarbon (nitro-PAH) found in diesel exhaust and other combustion emissions. Extensive research in animal models has provided sufficient evidence for its potent carcinogenic activity. This technical guide synthesizes the key findings from these studies, presenting quantitative data on tumor induction, detailing the experimental methodologies employed, and elucidating the molecular mechanisms and signaling pathways underlying its carcinogenicity. The information is intended to serve as a comprehensive resource for professionals in toxicology, oncology, and drug development.

Carcinogenicity in Animal Models

This compound has been demonstrated to be carcinogenic in multiple animal species, including rats, mice, and hamsters. It induces tumors at various sites through several routes of exposure, such as injection (subcutaneous and intraperitoneal), lung implantation, and intratracheal instillation.[1][2][3]

Rat Models

Rats have been used extensively to study 1,6-DNP carcinogenicity. Subcutaneous injections have been shown to induce sarcomas at the injection site.[2][4] Intrapulmonary administration leads to lung cancer, while oral administration has been linked to pituitary gland carcinomas.[2][5]

Mouse Models

In mice, both intraperitoneal and subcutaneous administration of 1,6-DNP have resulted in tumor formation. Intraperitoneal injection in newborn male mice led to a significant increase in liver carcinomas.[1][6] Subcutaneous injections have been shown to cause sarcomas, specifically malignant fibrous histiocytomas, at the site of injection.[2][7]

Hamster Models

Studies in hamsters have shown that intratracheal instillation of 1,6-DNP can cause a significant increase in the incidence of lung adenocarcinomas and myeloid leukemia.[2][3]

Quantitative Data on Tumorigenicity

The following tables summarize the quantitative data from key carcinogenicity studies of this compound in various animal models.

Table 1: Carcinogenicity of this compound in Rat Models

| Animal Model | Route of Administration | Total Dose | Observation Period | Target Organ(s) | Tumor Type | Incidence (%) | Reference(s) |

| Male F344 Rats | Intrapulmonary Injection | 0.003 mg | 104 weeks | Lung | Lung Cancer | 13% (4/30) | [1][5] |

| Male F344 Rats | Intrapulmonary Injection | 0.01 mg | 104 weeks | Lung | Lung Cancer | 42% (13/31) | [1][5] |

| Male F344 Rats | Intrapulmonary Injection | 0.03 mg | 104 weeks | Lung | Lung Cancer | 85% (22/26) | [1][5] |

| Male F344 Rats | Intrapulmonary Injection | 0.1 mg | 104 weeks | Lung | Lung Cancer | 67% (6/9) | [1][5] |

| Male F344 Rats | Subcutaneous Injection | 4 mg | ~46 weeks | Injection Site | Sarcoma | 100% (10/10) | [4] |

| Female CD Rats | Intraperitoneal Injection | 1.7 µmol | 62 weeks | Peritoneal Cavity | Sarcoma | Not Specified | [3][8] |

| Female Rats | Oral (Gavage) | Not Specified | Short-term | Pituitary Gland | Carcinoma | Positive | [2][3] |

| Female Rats | Subcutaneous Injection | Not Specified | Not Specified | Injection Site, Blood | Sarcoma, Leukemia | Positive | [2][3] |

Table 2: Carcinogenicity of this compound in Mouse Models

| Animal Model | Route of Administration | Total Dose | Observation Period | Target Organ(s) | Tumor Type | Incidence (%) | Reference(s) |

| Male BALB/c Mice | Subcutaneous Injection | 2 mg (0.1 mg/week for 20 weeks) | 45 weeks | Injection Site | Malignant Fibrous Histiocytoma | 50% (10/20) | [7] |

| Newborn Male CD-1 Mice | Intraperitoneal Injection | 200 nmol | 1 year | Liver | Liver Carcinoma | 32% | [1][6] |

| Male SENCAR Mice | Dermal Application | 2.0 mg (as part of a dinitropyrene (B1228942) mixture) | 30 weeks | Skin | Papilloma | 26-29% | [9] |

Table 3: Carcinogenicity of this compound in Hamster Models

| Animal Model | Route of Administration | Total Dose | Observation Period | Target Organ(s) | Tumor Type | Incidence (%) | Reference(s) |

| Male & Female Syrian Golden Hamsters | Intratracheal Instillation | Not Specified | Not Specified | Lung, Blood | Adenocarcinoma, Myeloid Leukemia | Significantly Increased | [2][3][6] |

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of carcinogenicity studies. Below are protocols from key cited experiments.

Protocol: Intrapulmonary Injection in F344 Rats

-

Objective: To determine the dose-response relationship for lung carcinogenicity of 1,6-DNP.[5]

-

Animal Model: Male F344/NSIc rats, aged 11 weeks.[1]

-

Test Compound: this compound (purity > 99.8%).[1]

-

Vehicle: The compound was administered as a suspension in a 1:1 mixture of beeswax and tricaprylin.[1][5]

-

Administration: A single injection was made directly into the lung lobe of anesthetized rats.[1][5]

-

Dosage Groups: 0 (vehicle control), 0.003, 0.01, 0.03, 0.1, or 0.15 mg of 1,6-DNP per rat.[1][5]

-

Observation Period: Animals were observed for up to 104 weeks post-injection.[1][5]

-

Endpoint: The primary endpoint was the incidence of lung cancer, confirmed by histopathological examination. Most tumors induced by 1,6-DNP were identified as undifferentiated neoplasms.[5]

Protocol: Subcutaneous Injection in BALB/c Mice

-

Objective: To assess the carcinogenicity of 1,6-DNP via subcutaneous administration.[7]

-

Animal Model: Male BALB/c mice.[7]

-

Test Compound: this compound.

-

Administration: Subcutaneous inoculation into the back of the mice.[7]

-

Dosage Regimen: 0.1 mg of the compound was administered once a week for 20 consecutive weeks.[7]

-

Observation Period: Mice were observed for up to 45 weeks after the first injection.[7]

-

Endpoint: Development of tumors at the injection site. The first tumor appeared on day 112. Induced tumors were histologically characterized as malignant fibrous histiocytomas.[7]

Mechanism of Carcinogenicity

The carcinogenicity of 1,6-DNP is a multi-step process involving metabolic activation to a DNA-reactive form, subsequent genetic damage, and the activation of oncogenic pathways.[2]

Metabolic Activation

1,6-DNP itself is not the ultimate carcinogen. It requires metabolic activation to exert its genotoxic effects. This process is primarily initiated by nitroreduction.[10][11]

-

Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso intermediate (e.g., 1-nitro-6-nitrosopyrene) and then further to an N-hydroxy arylamine (N-hydroxy-1-amino-6-nitropyrene).[12][13] This reduction can be catalyzed by various enzymes, including mammalian cytosolic and microsomal nitroreductases (like xanthine (B1682287) oxidase) and, significantly, by nitroreductases from anaerobic intestinal bacteria.[10][11][14]

-

Esterification (O-acetylation): The N-hydroxy arylamine intermediate is then esterified, typically by N,O-acetyltransferase (NAT) enzymes, using acetyl coenzyme A (AcCoA) as a cofactor.[2][13] This step is critical for activation and produces a highly reactive N-acetoxy arylamine ester.[12][13]

-

Formation of Nitrenium Ion and DNA Adducts: The N-acetoxy arylamine is unstable and spontaneously breaks down to form a highly electrophilic nitrenium ion. This ion readily attacks nucleophilic sites on DNA, primarily the C8 position of guanine (B1146940) bases, forming covalent DNA adducts.[2] The major adduct formed is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[2][11]

Genotoxicity and Oncogene Activation

The formation of bulky DNA adducts disrupts the normal structure and function of DNA. If these adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication.

-

Mutations: The genotoxicity of 1,6-DNP leads to various genetic alterations, including frameshift mutations and base pair substitutions (primarily at G:C pairs).[2] It induces unscheduled DNA synthesis, sister chromatid exchange, and chromosomal aberrations in mammalian cells.[1][2]

-

Oncogene and Tumor Suppressor Gene Alterations: These mutations can occur in critical genes that regulate cell growth and proliferation. 1,6-DNP-induced tumors have been found to contain activating mutations in proto-oncogenes such as H-ras and K-ras, and inactivating mutations in tumor suppressor genes like p53.[1][2] This deregulation of cell cycle control and signaling pathways ultimately drives the process of tumorigenesis.

Conclusion

The evidence from animal studies is unequivocal: this compound is a potent carcinogen. Its carcinogenicity is dependent on metabolic activation via nitroreduction and O-acetylation to a DNA-reactive species. The resulting DNA adducts lead to mutations in critical growth-control genes, driving neoplastic transformation. The dose-dependent tumorigenicity observed in multiple species and tissues highlights the potential hazard of this environmental contaminant. This guide provides the foundational data and mechanistic understanding necessary for risk assessment and for the development of strategies to mitigate exposure and potential adverse health effects.

References

- 1. This compound - Diesel and Gasoline Engine Exhausts and Some Nitroarenes - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Nitroarenes (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Absence of carcinogenicity of 1-nitropyrene, correction of previous results, and new demonstration of carcinogenicity of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparative dose-response study on the pulmonary carcinogenicity of this compound and benzo[a]pyrene in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. This compound: mutagenicity in Salmonella and carcinogenicity in BALB/c mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. healtheffects.org [healtheffects.org]

- 9. Tumor initiating activities of 1-nitropyrene and its nitrated products in SENCAR mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. Metabolic activation of 1-nitropyrene and this compound by nitroreductases from Bacteroides fragilis and distribution of nitroreductase activity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and mutagenicity of 1-nitro-6-nitrosopyrene and 1-nitro-8-nitrosopyrene, potential intermediates in the metabolic activation of 1,6- and 1,8-dinitropyrene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]

A Comprehensive Toxicological Profile of Nitrated Polycyclic Aromatic Hydrocarbons (NPAHs)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nitrated polycyclic aromatic hydrocarbons (NPAHs) are a class of environmental contaminants formed from the incomplete combustion of organic materials and the atmospheric nitration of parent polycyclic aromatic hydrocarbons (PAHs).[1][2] Found in diesel exhaust, urban air particulates, and some processed foods, NPAHs are of significant toxicological concern due to their potent mutagenic and carcinogenic properties.[2][3][4] Many NPAHs exert their toxic effects directly or following metabolic activation to reactive intermediates that can form covalent adducts with cellular macromolecules, primarily DNA.[4][5] This technical guide provides an in-depth overview of the toxicological profile of NPAHs, focusing on their mechanisms of action, key toxicological endpoints, and the experimental protocols used for their evaluation.

Mechanisms of Toxicity

The toxicity of NPAHs is intrinsically linked to their metabolic activation into reactive electrophilic intermediates. Unlike many parent PAHs that require oxidative "bay-region" diol-epoxide formation for activation, NPAHs can follow two primary activation pathways: nitroreduction and ring oxidation.[6][7]

Metabolic Activation Pathways

A. Nitroreduction: This is a major pathway for the activation of many NPAHs.[6] Cytosolic and microsomal nitroreductases catalyze the reduction of the nitro group to a nitroso intermediate, followed by further reduction to an N-hydroxy arylamine. This N-hydroxy metabolite can be further activated by O-acetylation (via N,O-acetyltransferases) or sulfation (via sulfotransferases) to form a highly reactive nitrenium ion.[8] This electrophilic ion readily attacks nucleophilic sites on DNA, forming stable covalent adducts.[9] Many NPAHs are potent direct-acting mutagens in bacterial systems like Salmonella typhimurium because these bacteria possess highly active nitroreductases.[10][11]

B. Ring Oxidation: Similar to parent PAHs, NPAHs can also be activated via cytochrome P450 (CYP) monooxygenases (e.g., CYP1A1, CYP1B1), which oxidize the aromatic ring to form epoxides.[12][13] These epoxides can be hydrolyzed by epoxide hydrolase to dihydrodiols, which are then further oxidized by CYPs to form highly reactive diol epoxides.[13] These diol epoxides can also form DNA adducts. The specific pathway that predominates depends on the NPAH structure, the specific enzymes present in the target tissue, and the local oxygen concentration.[6][12]

DNA Adduct Formation

The formation of covalent DNA adducts is a critical initiating event in the chemical carcinogenesis of NPAHs.[5] The reactive nitrenium ions and diol epoxides generated during metabolic activation bind covalently to nucleophilic sites in the DNA bases, primarily the C8 and N2 positions of guanine.[5][9] These bulky lesions distort the DNA helix, which, if not repaired by cellular mechanisms like the nucleotide excision repair (NER) pathway, can lead to mutations during DNA replication.[14] The accumulation of mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to neoplastic transformation.[14]

Oxidative Stress

In addition to forming DNA adducts, the metabolism of NPAHs can generate reactive oxygen species (ROS).[14][15] The redox cycling of certain NPAH metabolites, such as quinones, can produce superoxide (B77818) anions and other ROS, leading to a state of oxidative stress.[7] This can cause oxidative damage to DNA (e.g., 8-oxoguanine formation), lipids, and proteins, contributing to cytotoxicity and promoting carcinogenesis.[15][16]

Toxicological Endpoints

NPAHs elicit a wide range of toxic effects, with mutagenicity and carcinogenicity being the most extensively studied.

Mutagenicity

NPAHs are potent mutagens, a property often more pronounced than that of their parent PAH counterparts.[3][17] They are particularly effective at inducing frameshift and base-substitution mutations in bacterial reverse mutation assays (Ames test).[10] Many NPAHs are direct-acting mutagens in Salmonella typhimurium strains like TA98 and TA100, not requiring an external metabolic activation system (S9 mix) due to the presence of bacterial nitroreductase enzymes.[11][18] Dinitropyrenes (e.g., 1,6- and 1,8-dinitropyrene) are among the most potent mutagens ever identified in these assays.[19]

Table 1: Comparative Mutagenicity of Selected NPAHs in Salmonella typhimurium

| Compound | Strain | Metabolic Activation (S9) | Mutagenic Potency (revertants/nmol) | Reference |

|---|---|---|---|---|

| 1-Nitropyrene | TA98 | Without | 450 - 650 | [8] |

| 3-Nitrofluoranthene | TA98 | Without | ~1,800 | [20] |

| 2-Nitrofluorene | TA98 | Without | 240 | [2] |

| 1,3-Dinitropyrene | TA98 | Without | ~130,000 | [21] |

| 1,6-Dinitropyrene | TA98 | Without | ~200,000 | [21] |

| 1,8-Dinitropyrene | TA98 | Without | ~300,000 | [21] |

| Benzo[a]pyrene | TA98 | With | ~300 |[22] |

Note: Values are approximate and can vary between studies based on specific experimental conditions.

Carcinogenicity

Numerous studies in laboratory animals have demonstrated the carcinogenicity of NPAHs.[19][23] The route of administration and animal model influence the site and incidence of tumor formation. For example, dinitropyrenes are highly tumorigenic, inducing subcutaneous tumors in rats and mice and lung carcinomas in hamsters.[19] 6-Nitrochrysene has been shown to be exceptionally tumorigenic in newborn mice.[19] The International Agency for Research on Cancer (IARC) has classified several NPAHs as possibly or probably carcinogenic to humans (Group 2B or 2A).[1]

Table 2: Summary of Carcinogenicity Data for Selected NPAHs in Animal Models

| Compound | Species | Route of Administration | Target Organ(s) / Tumor Type | Reference |

|---|---|---|---|---|

| 1-Nitropyrene | Rat (F344/N) | Inhalation | Larynx, Bronchial Epithelium (Squamous Metaplasia) | [6][24] |

| This compound | Syrian Golden Hamster | Intratracheal Instillation | Lung (Carcinomas) | [19] |

| 1,8-Dinitropyrene | Rat | Subcutaneous Injection | Sarcomas at injection site | [19] |

| 3-Nitrofluoranthene | Rat (F344) | Intrapulmonary Implantation | Lung (Squamous Cell Carcinomas, Adenocarcinomas) | [20] |

| 6-Nitrochrysene | Newborn Mouse | Intraperitoneal Injection | Liver, Lung (Tumors) | [19] |

| 2-Nitrofluorene | Rat | Oral | Liver, Mammary Gland (Tumors) |[2] |

Developmental and Other Toxicities

Beyond genotoxicity and carcinogenicity, NPAHs have been associated with other adverse health effects. Studies using the zebrafish model have shown that various NPAHs can cause developmental toxicities, including pericardial and yolk sac edemas, and craniofacial malformations.[25] Some of the most developmentally toxic compounds identified include 3-nitrobenzanthrone (B100140), this compound, and 1,3-dinitropyrene.[25] Other reported effects include cytotoxicity, immunotoxicity, and neurotoxicity.[15][26]

Key Experimental Protocols

The toxicological evaluation of NPAHs relies on a suite of established in vitro and in vivo assays.

Protocol: Ames Test (Salmonella typhimurium Reverse Mutation Assay)

This in vitro assay is the most widely used method for assessing the mutagenic potential of chemicals. It utilizes several strains of Salmonella typhimurium with pre-existing mutations in the histidine operon, rendering them unable to synthesize histidine (His-). The assay measures the ability of a test chemical to cause reverse mutations (reversions), restoring the functional histidine gene and allowing the bacteria to grow on a histidine-deficient medium.

Methodology:

-

Strain Selection: Tester strains such as TA98 (for frameshift mutagens) and TA100 (for base-pair substitution mutagens) are commonly used for NPAH testing. Strains deficient in nitroreductase (e.g., TA98NR) or overexpressing O-acetyltransferase (e.g., YG1024) can be used to probe mechanisms of activation.[8]

-

Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 fraction), typically derived from the liver homogenate of rats pre-treated with an enzyme inducer like Aroclor 1254. For direct-acting NPAHs, mutagenicity is observed in the absence of S9.[10]

-

Plate Incorporation Assay: a. A small volume of the tester strain culture, the test compound at various concentrations, and either S9 mix or a buffer are added to molten top agar (B569324). b. The mixture is briefly vortexed and poured onto the surface of a minimal glucose agar plate (histidine-deficient). c. Plates are incubated at 37°C for 48-72 hours.

-

Data Analysis: The number of revertant colonies (His+) on each plate is counted. A substance is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies compared to the solvent control.

Protocol: ³²P-Postlabeling Assay for DNA Adducts

This highly sensitive technique allows for the detection and quantification of DNA adducts without prior knowledge of the adduct structure.

Methodology:

-

Exposure and DNA Isolation: Cells in culture or animal tissues are exposed to the NPAH. High-purity genomic DNA is then isolated from the exposed samples.

-

DNA Digestion: The DNA is enzymatically digested into normal and adducted deoxynucleoside 3'-monophosphates using micrococcal nuclease and spleen phosphodiesterase.

-

Adduct Enrichment: Adducted nucleotides are enriched, often by nuclease P1 digestion (which dephosphorylates normal nucleotides but not bulky adducted ones) or by butanol extraction.[27]

-

³²P-Labeling: The enriched adducted nucleotides are radiolabeled at the 5'-hydroxyl group using T4 polynucleotide kinase and [γ-³²P]ATP.

-

Chromatographic Separation: The ³²P-labeled adducts are separated by multidirectional thin-layer chromatography (TLC).

-

Detection and Quantification: The TLC plates are autoradiographed. The radioactive spots corresponding to the DNA adducts are excised, and the amount of radioactivity is measured using liquid scintillation counting or phosphorimaging. Adduct levels are typically expressed as relative adduct labeling (RAL), representing the number of adducts per 10⁷ or 10⁸ normal nucleotides.[27]

Protocol: In Vivo Carcinogenicity Bioassay

These long-term studies in animals are the gold standard for assessing the carcinogenic potential of a chemical.

Methodology:

-

Animal Model and Grouping: A suitable rodent model (e.g., F344 rats, B6C3F1 mice) is selected. Animals are randomly assigned to a control group and at least two or three dose groups.[28]

-

Route of Administration: The route of exposure (e.g., inhalation, oral gavage, subcutaneous injection) is chosen to be relevant to potential human exposure.[19][20][24]

-

Dosing and Duration: Animals are exposed to the NPAH for a significant portion of their lifespan (e.g., 18-24 months for mice, 24-30 months for rats). Doses are selected based on shorter-term toxicity studies to establish a maximum tolerated dose (MTD).

-

In-life Observations: Animals are monitored regularly for clinical signs of toxicity, body weight changes, and the development of palpable masses.

-

Terminal Necropsy and Histopathology: At the end of the study, all animals are euthanized. A complete necropsy is performed, and all organs and tissues are examined for gross lesions. Tissues are collected, preserved, and processed for microscopic histopathological evaluation by a veterinary pathologist.

-

Data Analysis: The incidence of tumors in each dose group is statistically compared to the incidence in the control group to determine if the test substance caused a significant increase in tumor formation.

Conclusion

Nitrated polycyclic aromatic hydrocarbons are a class of potent genotoxic environmental contaminants. Their toxicity is driven by metabolic activation, primarily through nitroreduction and ring oxidation, to reactive intermediates that form DNA adducts. This DNA damage can lead to mutations and initiate carcinogenesis. Numerous NPAHs have demonstrated significant mutagenic activity in bacterial assays and carcinogenic effects in animal models.[19][23] Understanding the toxicological profile of these compounds is crucial for assessing the risks they pose to human health and for developing strategies to mitigate exposure from environmental sources such as vehicle emissions and atmospheric pollution.

References

- 1. Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) in the environment – A review [boris-portal.unibe.ch]

- 2. Nitrated polycyclic aromatic hydrocarbons: a risk assessment for the urban citizen - PMC [pmc.ncbi.nlm.nih.gov]

- 3. atsdr.cdc.gov [atsdr.cdc.gov]

- 4. A review of food contamination with nitrated and oxygenated polycyclic aromatic hydrocarbons: toxicity, analysis, occurrence, and risk assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Polycyclic aromatic hydrocarbons and PAH-related DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. medicineinnovates.com [medicineinnovates.com]

- 10. Nitrated polycyclic aromatic hydrocarbons: potent bacterial mutagens and stimulators of DNA repair synthesis in cultured human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. DNA adduct formation in mammalian cell cultures by polycyclic aromatic hydrocarbons (PAH) and nitro-PAH in coke oven emission extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Exposure to polycyclic aromatic hydrocarbons: bulky DNA adducts and cellular responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. academic.oup.com [academic.oup.com]

- 19. Potential Carcinogenic Effects of Polynuclear Aromatic Hydrocarbons and Nitroaromatics in Mobile Source Emissions - Air Pollution, the Automobile, and Public Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. oehha.ca.gov [oehha.ca.gov]

- 21. Identification and quantitative confirmation of dinitropyrenes and 3-nitrobenzanthrone as major mutagens in contaminated sediments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Mutagenicity of photochemical reaction products of polycyclic aromatic hydrocarbons with nitrite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Nitrated polycyclic aromatic hydrocarbons: A risk assessment for the urban citizen (Journal Article) | OSTI.GOV [osti.gov]

- 24. NTP technical report on the toxicity studies of 1-Nitropyrene (CAS No. 5522-43-0) Administered by Inhalation to F344/N Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. academic.oup.com [academic.oup.com]

- 26. Neurotoxicity of Polycyclic Aromatic Hydrocarbons: A Systematic Mapping and Review of Neuropathological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. nationalacademies.org [nationalacademies.org]

DNA Adduct Formation by 1,6-Dinitropyrene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP), a potent mutagen and carcinogen found in diesel exhaust and other environmental pollutants, exerts its genotoxic effects primarily through the formation of covalent DNA adducts.[1] This technical guide provides a comprehensive overview of the metabolic activation of 1,6-DNP, the chemical nature of the resulting DNA adducts, and the analytical methodologies employed for their detection and quantification. Detailed experimental protocols for key techniques are provided, along with a summary of quantitative data from in vivo and in vitro studies. Visual representations of metabolic pathways and experimental workflows are included to facilitate a deeper understanding of the molecular mechanisms underlying 1,6-DNP-induced genotoxicity.

Introduction

Nitrated polycyclic aromatic hydrocarbons (nitro-PAHs) are a class of environmental contaminants known for their mutagenic and carcinogenic properties.[2] Among them, this compound (1,6-DNP) is of particular concern due to its high biological activity.[1] The carcinogenicity of 1,6-DNP is intrinsically linked to its metabolic activation to reactive electrophiles that can covalently bind to cellular macromolecules, most notably DNA, to form DNA adducts.[3] These adducts can disrupt normal cellular processes such as DNA replication and transcription, leading to mutations and potentially initiating carcinogenesis.[4][5] Understanding the mechanisms of 1,6-DNP-induced DNA adduct formation is crucial for risk assessment and the development of potential preventative or therapeutic strategies.

Metabolic Activation of this compound

The metabolic activation of 1,6-DNP to a DNA-binding species is a multi-step process primarily involving the reduction of one of its nitro groups. This process is catalyzed by a variety of enzymes, including cytosolic and microsomal nitroreductases.[1][6]

The key steps in the metabolic activation pathway are as follows:

-

Nitroreduction: One of the nitro groups of 1,6-DNP is reduced to a nitroso derivative, forming 1-nitro-6-nitrosopyrene.[6]

-

Further Reduction: The nitrosopyrene is further reduced to a hydroxylamine (B1172632) intermediate, N-hydroxy-1-amino-6-nitropyrene. This N-hydroxy arylamine is a critical reactive intermediate.[6]

-

Esterification (O-acetylation): In mammalian cells, the N-hydroxy arylamine can undergo O-acetylation by N-acetyltransferases (NATs) to form a highly reactive N-acetoxy arylamine.[1][6] This ester is unstable and can spontaneously dissociate to form a nitrenium ion.

-

DNA Adduct Formation: The electrophilic nitrenium ion readily reacts with nucleophilic sites on DNA bases, primarily the C8 position of guanine (B1146940), to form the major DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.[1][7][8]

The following diagram illustrates the metabolic activation pathway of this compound.

Types of DNA Adducts Formed

The predominant DNA adduct formed by 1,6-DNP both in vitro and in vivo is N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene .[1][7][8] This adduct arises from the covalent binding of the reactive metabolite to the C8 position of guanine residues in DNA. In addition to this major adduct, exposure to this compound can also lead to oxidative DNA damage, as indicated by increased levels of 5-hydroxymethyl-2'-deoxyuridine (B45661) in some tissues.[7]

Quantitative Data on DNA Adduct Formation

The formation of 1,6-DNP-DNA adducts has been quantified in various in vivo and in vitro models. The following tables summarize key quantitative findings from the literature.

Table 1: In Vivo DNA Adduct Levels in Female Sprague-Dawley Rats after a Single Intraperitoneal Injection of this compound [7]

| Tissue | Adduct Level (relative) |

| Urinary Bladder | Highest |

| Liver | Moderate |

| Mammary Gland | Moderate |

| Nucleated Blood Cells | Detectable |

Data from 32P-postlabeling analyses indicating the formation of N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene.

Table 2: Dose-Response of DNA Adduct Formation in Male F344 Rats One Week After a Single Intrapulmonary Administration of this compound [9]

| Tissue | Dose (µg) | DNA Binding Fold Increase (per 2-fold dose increase) |

| Lung | up to 30 | 1.8 |

| Liver | up to 10 | 2.0 |

DNA binding in the lung was approximately 10-fold higher than in the liver.

Experimental Protocols

The detection and quantification of 1,6-DNP-DNA adducts rely on highly sensitive analytical techniques. The most commonly employed methods are ³²P-postlabeling analysis, often coupled with high-performance liquid chromatography (HPLC).

³²P-Postlabeling Assay for DNA Adduct Detection

The ³²P-postlabeling assay is an ultrasensitive method capable of detecting very low levels of DNA adducts, typically 1 adduct in 10⁹-10¹⁰ normal nucleotides.[10][11][12]

Principle: The method involves the enzymatic digestion of DNA to normal and adducted deoxynucleoside 3'-monophosphates. The adducted nucleotides are then radioactively labeled with ³²P at the 5'-position by T4 polynucleotide kinase and high-specific-activity [γ-³²P]ATP. The resulting ³²P-labeled adducts are then separated and quantified.[10][11]

Detailed Methodology: [10][11][12][13]

-

DNA Isolation: Isolate high-molecular-weight DNA from tissues or cells using standard phenol-chloroform extraction or commercially available kits. Ensure the DNA is of high purity.

-

Enzymatic Digestion:

-

Digest 5-10 µg of DNA to deoxynucleoside 3'-monophosphates using a mixture of micrococcal nuclease and spleen phosphodiesterase.

-

Incubate at 37°C for 3-4 hours.

-

-

Adduct Enrichment (Optional but recommended for low adduct levels):

-

Treat the DNA digest with nuclease P1 to dephosphorylate normal nucleotides to deoxynucleosides, while adducts are resistant to this enzyme. This step enhances the sensitivity of the assay.

-

Alternatively, use butanol extraction to enrich for the more hydrophobic adducts.

-

-

³²P-Labeling:

-

Incubate the enriched adduct fraction with T4 polynucleotide kinase and [γ-³²P]ATP of high specific activity.

-

This reaction transfers the ³²P-phosphate to the 5'-hydroxyl group of the adducted nucleotides, forming 3',5'-bisphosphates.

-

-

Chromatographic Separation:

-

Separate the ³²P-labeled adducts from excess [γ-³²P]ATP and normal nucleotides.

-

Thin-Layer Chromatography (TLC): Traditionally, separation is achieved by multidirectional chromatography on polyethyleneimine (PEI)-cellulose TLC plates.

-

High-Performance Liquid Chromatography (HPLC): For better resolution and quantification, the labeled adducts can be separated by reverse-phase HPLC.[14][15][16]

-

-

Detection and Quantification:

-

TLC: Detect the separated adducts by autoradiography and quantify the radioactivity in the adduct spots using a phosphorimager or by scintillation counting of the excised spots.

-

HPLC: Use an online radioactivity detector to quantify the adducts as they elute from the column.

-

The following diagram illustrates the experimental workflow for the ³²P-postlabeling assay.

High-Performance Liquid Chromatography (HPLC) for Adduct Analysis

HPLC is a powerful technique for the separation, identification, and quantification of DNA adducts. It can be used as a standalone method or in conjunction with ³²P-postlabeling or mass spectrometry.[14][15][16]

Principle: HPLC separates molecules based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent). For DNA adducts, reverse-phase HPLC is commonly used, where the stationary phase is nonpolar and the mobile phase is polar.

Detailed Methodology: [14][15][16]

-

Sample Preparation:

-

Isolate DNA and enzymatically digest it to deoxynucleosides or deoxynucleoside monophosphates as described for the ³²P-postlabeling assay.

-

If not using ³²P-postlabeling, the adducts can be detected by UV or fluorescence detectors if they possess suitable chromophores or fluorophores, or by mass spectrometry.

-

-

HPLC System:

-

A standard HPLC system consisting of a pump, injector, column, and detector is required.

-

Column: A C18 reverse-phase column is typically used for the separation of 1,6-DNP-DNA adducts.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed to achieve optimal separation.

-

-

Separation:

-

Inject the prepared sample onto the HPLC column.

-

Run a solvent gradient to elute the components. The more hydrophobic adducts will have longer retention times.

-

-

Detection and Quantification:

-

UV/Fluorescence Detection: Monitor the column effluent at a specific wavelength to detect and quantify the adducts.

-

Radioactivity Detection: If the adducts are ³²P-labeled, use an online flow-through radioactivity detector.

-

Mass Spectrometry (LC-MS/MS): For unambiguous identification and highly sensitive quantification, couple the HPLC system to a mass spectrometer.[17][18][19][20][21] This allows for the determination of the molecular weight and fragmentation pattern of the adducts.

-

-

Data Analysis:

-

Identify the adduct peaks based on their retention times compared to authentic standards.

-

Quantify the adducts by integrating the peak areas and comparing them to a calibration curve generated with known amounts of the standard.

-

Conclusion

The genotoxicity of this compound is mediated by its metabolic activation to a reactive electrophile that forms a characteristic DNA adduct, N-(deoxyguanosin-8-yl)-1-amino-6-nitropyrene. The formation of this adduct is a critical event in the initiation of carcinogenesis by this compound. Sensitive analytical techniques such as ³²P-postlabeling and HPLC are essential for the detection and quantification of these adducts in biological samples. The information presented in this guide provides a technical foundation for researchers and professionals working to understand and mitigate the risks associated with exposure to this compound and other nitrated PAHs.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Metabolic Activation and DNA Adducts of Dinitropyrenes | Health Effects Institute [healtheffects.org]

- 3. DNA adduct - Wikipedia [en.wikipedia.org]

- 4. DNA Adducts: formation, biological effects, and new biospecimens for mass spectrometric measurements in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. The metabolic activation and DNA adducts of dinitropyrenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Formation of DNA adducts and oxidative DNA damage in rats treated with this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. DNA binding by 1-nitropyrene and this compound in vitro and in vivo: effects of nitroreductase induction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Formation of DNA adducts and induction of mutations in rats treated with tumorigenic doses of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 10. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 32P-Postlabeling Analysis of DNA Adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The 32P-postlabeling assay for DNA adducts | Semantic Scholar [semanticscholar.org]

- 14. Separation of 32P-postlabeled DNA adducts of polycyclic aromatic hydrocarbons and nitrated polycyclic aromatic hydrocarbons by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 32P-HPLC suitable for characterization of DNA adducts formed in vitro by polycyclic aromatic hydrocarbons and derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. 32P-postlabeling and HPLC separation of DNA adducts formed by diesel exhaust extracts in vitro and in mouse skin and lung after topical treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Mass spectrometric profiling of DNA adducts in the human stomach associated with damage from environmental factors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. escholarship.org [escholarship.org]

- 19. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 20. Mass spectrometry for the assessment of the occurrence and biological consequences of DNA adducts - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Applications of mass spectrometry for quantitation of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Activation Pathways of 1,6-Dinitropyrene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Dinitropyrene (1,6-DNP) is a potent mutagen and carcinogen commonly found in diesel exhaust and other environmental pollutants. Its biological activity is contingent upon its metabolic activation to reactive electrophilic intermediates capable of forming covalent adducts with cellular macromolecules, primarily DNA. This technical guide provides a comprehensive overview of the metabolic activation pathways of 1,6-DNP, with a focus on the enzymatic processes, resulting DNA adducts, and the experimental methodologies used to elucidate these mechanisms. The primary activation route involves the nitroreduction of one of the nitro groups, followed by O-esterification of the resulting N-hydroxyarylamine to form a highly reactive nitrenium ion. This guide synthesizes quantitative data on mutagenicity and DNA adduct formation, details key experimental protocols, and provides visual representations of the metabolic pathways and experimental workflows to serve as a valuable resource for researchers in toxicology, pharmacology, and drug development.

Core Metabolic Activation Pathway: Nitroreduction

The principal pathway for the metabolic activation of this compound is initiated by the reduction of one of its nitro groups. This process is catalyzed by a variety of nitroreductase enzymes, which can be of both bacterial and mammalian origin.

Enzymatic Reduction to N-Hydroxyarylamine